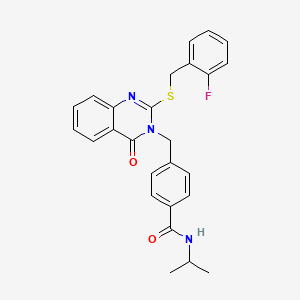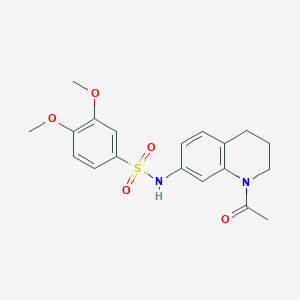
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their ability to inhibit various pathways and enzymes within biological systems. The compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for their biological activities, such as down-regulating NFkappaB activity , inhibiting cancer cell viability , and possessing antibacterial properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. For example, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of aqueous Na2CO3 . This method could potentially be adapted for the synthesis of the compound by using the appropriate quinoline amine and dimethoxybenzene sulfonyl chloride as starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH-) attached to an aromatic or heteroaromatic ring. The quinoline core of the compound is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which can influence the compound's electronic properties and, consequently, its biological activity. Molecular modeling studies, as performed on quinoxaline derivatives , could provide insights into the binding interactions and conformational preferences of the compound.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including alkylation, aminohydroxylation, and azo coupling, as demonstrated in the provided papers . The reactivity of the sulfonamide nitrogen and the presence of other functional groups within the molecule can lead to the formation of diverse structures with potential pharmacological applications. The electrochemical behavior of sulfonamide compounds, such as the oxidation of the sulfonamide group, can also be studied using voltammetric techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Factors such as solubility, ionization constants, and absorption spectra can be affected by the presence of substituents and the overall molecular conformation. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from a quinoline compound were studied, indicating the impact of molecular structure on the optical properties . Similar studies could be conducted on the compound to determine its physicochemical characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Biological Screening : A study by Kumar et al. (2019) focused on synthesizing quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, which were tested for antiproliferative activity against breast cancer cell lines and screened for antimicrobial activity. This research contributes to the understanding of the synthesis and potential biological applications of sulfonamide derivatives similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide (Kumar et al., 2019).
Structural Aspects and Properties : A study by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. This research is relevant for understanding the structural properties of compounds related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide (Karmakar et al., 2007).
Biological Activities and Applications
Anticancer and Antimicrobial Potential : The study by Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities. This research highlights the potential use of such compounds in developing treatments for bacterial infections and cancer (Kumar et al., 2018).
Potential for Alzheimer’s Disease Treatment : A study by Makhaeva et al. (2020) synthesized new hybrid compounds containing quinoline and sulfonamide moieties as potential drugs for Alzheimer's disease. These compounds were found to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating their potential as multifunctional agents for treating Alzheimer's (Makhaeva et al., 2020).
Antimicrobial Evaluation : Research on quinoline clubbed with sulfonamide moiety for use as antimicrobial agents was conducted, highlighting the potential of these compounds in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Inhibitory Effects on Cancer Cell Lines : El Rayes et al. (2022) investigated a series of quinoxaline derivatives for their efficacy on cancer cell viability and proliferation. The study found several compounds with inhibitory action on different cancer cell lines, providing insights into the potential use of similar compounds in cancer therapy (El Rayes et al., 2022).
Pro-Apoptotic Effects in Cancer Cells : A study by Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments and evaluated their in vitro anti-cancer activity. The compounds showed significant reduction in cell proliferation and induced the expression of pro-apoptotic genes, suggesting their potential in cancer treatment (Cumaoğlu et al., 2015).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)16-8-9-18(25-2)19(12-16)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNYHQSKCUKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

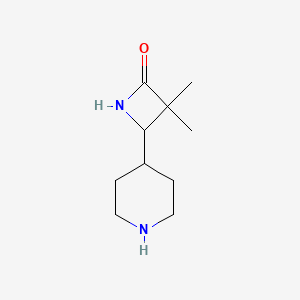
![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)
![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)
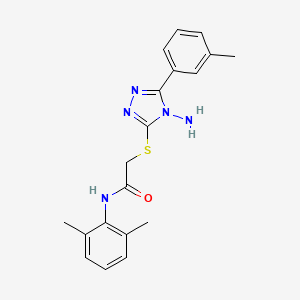
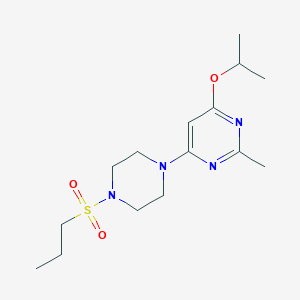
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)
